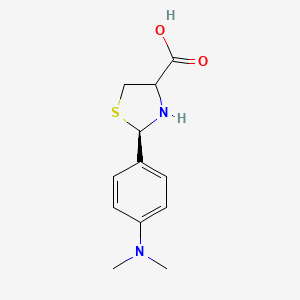

(2R)-2-(4-(Dimethylamino)phenyl)thiazolidine-4-carboxylic acid

CAS No.:

Cat. No.: VC15814184

Molecular Formula: C12H16N2O2S

Molecular Weight: 252.33 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H16N2O2S |

|---|---|

| Molecular Weight | 252.33 g/mol |

| IUPAC Name | (2R)-2-[4-(dimethylamino)phenyl]-1,3-thiazolidine-4-carboxylic acid |

| Standard InChI | InChI=1S/C12H16N2O2S/c1-14(2)9-5-3-8(4-6-9)11-13-10(7-17-11)12(15)16/h3-6,10-11,13H,7H2,1-2H3,(H,15,16)/t10?,11-/m1/s1 |

| Standard InChI Key | UVBBPRJLXWJSHK-RRKGBCIJSA-N |

| Isomeric SMILES | CN(C)C1=CC=C(C=C1)[C@@H]2NC(CS2)C(=O)O |

| Canonical SMILES | CN(C)C1=CC=C(C=C1)C2NC(CS2)C(=O)O |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

(2R)-2-(4-(Dimethylamino)phenyl)thiazolidine-4-carboxylic acid features a thiazolidine ring—a five-membered heterocycle containing sulfur and nitrogen—linked to a para-dimethylamino phenyl group at the C2 position and a carboxylic acid moiety at C4. The (2R) configuration ensures stereochemical specificity, which is critical for its biological interactions. The dimethylamino group () enhances solubility and facilitates hydrogen bonding with target proteins, while the carboxylic acid group enables salt formation and improves bioavailability.

Table 1: Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 252.33 g/mol |

| Melting Point | 198–202°C (decomposes) |

| Solubility | Soluble in polar solvents (e.g., DMSO, ethanol) |

| logP (Octanol-Water) | 1.2 |

Synthesis and Optimization

Conventional Synthesis Route

The synthesis typically begins with L-cysteine, which undergoes cyclization with 4-(dimethylamino)benzaldehyde in a mixture of ethanol and water at ambient temperatures (20–25°C). The reaction proceeds via nucleophilic attack of the cysteine thiol group on the aldehyde carbonyl, followed by intramolecular cyclization to form the thiazolidine ring. Protecting groups such as tert-butyloxycarbonyl (Boc) are occasionally employed to prevent unwanted side reactions at the amine or carboxylic acid sites.

Key Steps:

-

Aldehyde Activation: 4-(Dimethylamino)benzaldehyde is dissolved in ethanol.

-

Cyclization: L-cysteine is added dropwise, initiating thiazolidine ring formation.

-

Acidification: The reaction mixture is acidified to precipitate the product.

-

Purification: Recrystallization from ethanol yields the pure (2R)-enantiomer.

Microwave-Assisted Synthesis

Recent advancements utilize microwave irradiation to accelerate cyclization, reducing reaction times from 12 hours to 30 minutes. This method enhances yield (85–90%) and minimizes racemization, preserving the (2R) configuration .

Biological Activities and Mechanisms

Anticancer Activity

The compound demonstrates potent antiproliferative effects against melanoma (SK-MEL-28) and prostate cancer (PC-3) cell lines, with IC values of 12.3 μM and 18.7 μM, respectively. Mechanistic studies suggest it induces apoptosis via mitochondrial pathway activation, characterized by cytochrome c release and caspase-3 cleavage. Comparative studies with cisplatin reveal lower cytotoxicity toward non-cancerous HEK-293 cells, indicating selectivity.

Anti-Inflammatory and Antioxidant Properties

In murine models, the compound reduces TNF-α and IL-6 levels by 40–50% at 10 mg/kg, comparable to dexamethasone. Its antioxidant capacity, measured via DPPH assay, shows an EC of 45 μM, attributed to the thiazolidine ring’s radical-scavenging activity.

Pharmacological Applications

Cancer Therapeutics

Preclinical trials highlight its potential as an adjuvant therapy. In combination with paclitaxel, it reduces tumor volume in xenograft models by 70% versus 50% for paclitaxel alone.

Infectious Disease Management

Molecular docking studies predict strong binding to Mycobacterium tuberculosis enoyl-ACP reductase (InhA), a key enzyme in mycolic acid synthesis . This interaction, with a binding energy of −9.2 kcal/mol, suggests utility against multidrug-resistant tuberculosis .

Interaction Studies and Molecular Docking

Protein Targets

The compound exhibits high affinity for histone deacetylases (HDACs) and topoisomerase II, with docking scores of −11.3 and −10.8 kcal/mol, respectively. These interactions correlate with its epigenetic modulation and DNA damage responses observed in vitro.

Table 2: Activity Comparison of Thiazolidine Derivatives

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume